- Grignard reagents-catalyzed hydroboration of aldehydes and ketonesTetrahedron, 2020, 76(18),,
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

96649-78-4 structure
اسم المنتج:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
كاس عدد:96649-78-4
وسط:C12H23BO3
ميغاواط:226.120224237442
MDL:MFCD08271972
CID:61861
PubChem ID:11984021
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
-
- MDL: MFCD08271972
- نواة داخلي: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- مفتاح Inchi: ACCQAHOGVBNWCP-UHFFFAOYSA-N
- ابتسامات: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
حساب السمة
- نوعية دقيقة: 226.17400
- النظائر كتلة واحدة: 226.1740248g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 2
- تعقيدات: 231
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 27.7Ų
الخصائص التجريبية
- بسا: 27.69000
- لوغب: 2.92460
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane أمن المعلومات
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | C075370-100mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1222419-5g |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 5g |
$1800 | 2024-06-03 | |
TRC | C075370-50mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1096413-1G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 1g |
$710 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-5G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 5g |
¥ 11,325.00 | 2023-04-12 | |
eNovation Chemicals LLC | Y1096413-250MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 250mg |
$280 | 2024-07-21 | |
eNovation Chemicals LLC | Y1096413-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 100mg |
$185 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435471-250mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 98+% | 250mg |
¥2472.00 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 100mg |
¥1030.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0070-500mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 84% | 500mg |
¥2750.0 | 2024-04-15 |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C
المراجع
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalystDalton Transactions, 2021, 50(41), 14810-14819,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C
المراجع
- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone HydroborationEuropean Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C
المراجع
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexesDalton Transactions, 2021, 50(31), 10696-10700,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt
المراجع
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl HydroborationOrganometallics, 2019, 38(5), 1017-1020,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt
المراجع
- Ytterbium-Catalyzed Hydroboration of Aldehydes and KetonesJournal of Organic Chemistry, 2018, 83(1), 69-74,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C
المراجع
- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination ReactionsJournal of the American Chemical Society, 2016, 138(24), 7488-7491,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C
المراجع
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of KetonesInorganic Chemistry, 2019, 58(7), 4574-4582,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C
المراجع
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc PromoterChemistry - An Asian Journal, 2022, 17(5),,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt
المراجع
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium ReagentsOrganometallics, 2021, 40(12), 1830-1837,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt
المراجع
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-DialkylaluminatesChemistry - A European Journal, 2018, 24(39), 9940-9948,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt
المراجع
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2]Journal of Organometallic Chemistry, 2018, 868, 31-35,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt
1.2 3 h, rt
1.2 3 h, rt
المراجع
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate SaltsChemistry - An Asian Journal, 2021, 16(8), 999-1006,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt
المراجع
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt
المراجع
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl CompoundsChinese Journal of Chemistry, 2019, 37(7), 679-683,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C
المراجع
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activitiesDalton Transactions, 2019, 48(5), 1732-1746,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C
المراجع
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt
المراجع
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt
المراجع
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min
المراجع
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الوثائق ذات الصلة
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) منتجات ذات صلة
- 898793-25-4(2',4'-DICHLORO-3-(2,3-DIMETHYLPHENYL)PROPIOPHENONE)
- 1251708-56-1(3-(6-methylpyridazin-3-yl)oxy-N-(4-methylpyridin-2-yl)benzamide)
- 1354952-86-5(6-aminohexan-3-ol hydrochloride)
- 1805326-07-1(Methyl 6-amino-2-(difluoromethyl)-3-fluoropyridine-4-acetate)
- 76716-60-4((2-{4-3-(trifluoromethyl)phenylpiperazin-1-yl}ethyl)urea)
- 1105213-31-7(3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine)
- 1806909-48-7(3-Cyano-2-(difluoromethyl)-4-iodopyridine-5-sulfonamide)
- 2228465-04-9(3-amino-1-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclobutane-1-carboxylic acid)
- 396717-86-5(L-Phenylalanine,N-[[(4-methoxyphenyl)azo]carbonyl]-, monopotassium salt (9CI))
- 2580230-21-1(tert-butyl N-(1r,4r)-4-(2-hydroxy-2-methylpropoxy)cyclohexylcarbamate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

نقاء:99%
كمية:10g
الأسعار ($):2559.0